An In-depth Technical Guide to the Physicochemical Properties of (R)-pyrrolidin-2-ylboronic Acid
An In-depth Technical Guide to the Physicochemical Properties of (R)-pyrrolidin-2-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
(R)-pyrrolidin-2-ylboronic acid, a chiral α-amino boronic acid, has emerged as a critical building block in modern medicinal chemistry. Its unique structural features and reactivity have positioned it as a key pharmacophore in the development of innovative therapeutics, most notably in the realm of targeted cancer imaging and therapy. This guide provides a comprehensive overview of its core physicochemical properties, synthesis, and applications, offering field-proven insights for researchers and drug development professionals.
(R)-pyrrolidin-2-ylboronic acid's structure, featuring a pyrrolidine ring and a boronic acid moiety, imparts a distinct combination of properties that are highly sought after in drug design. The pyrrolidine scaffold is a prevalent motif in numerous natural products and FDA-approved drugs, often contributing to improved pharmacokinetic profiles.[1][2] The boronic acid group, a versatile functional group, is renowned for its ability to form reversible covalent bonds with the active site residues of enzymes, particularly serine proteases. This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, leading to potent and selective enzyme inhibition.[3][4][5]
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₁₀BNO₂ | PubChem[6][7] |
| Molecular Weight | 114.94 g/mol | PubChem[6][7] |
| IUPAC Name | [(2R)-pyrrolidin-2-yl]boronic acid | PubChem[6][7] |
| CAS Number | 914980-38-4 | PubChem[6] |
| Appearance | White to off-white solid (inferred) | General knowledge of similar compounds |
| Melting Point | Not available in literature. | |
| Solubility | Expected to be soluble in water and polar organic solvents. α-Amidoboronic acids are known to be water-soluble.[1] | Inferred from related compounds |
| pKa | Not explicitly determined. The pKa of the amine and boronic acid groups will influence its behavior in solution. The pKa of boronic acids can be influenced by intramolecular interactions and the presence of diols.[8][9] The pKa of the pyrrolidine nitrogen is expected to be basic. | Inferred from related compounds |
| Stability | α-Aminoboronic acids can be unstable and prone to protodeboronation, especially in their neutral form.[10][11] They are often more stable as their ammonium salts.[10] Storage under inert atmosphere and at low temperatures is recommended for the N-Boc protected analog, suggesting similar precautions for the unprotected form.[5] | General knowledge of aminoboronic acids |
Note on Data Gaps: The lack of publicly available, experimentally determined data for properties like melting point and specific solubility underscores the specialized nature of this reagent. Researchers are encouraged to perform their own characterization upon synthesis or acquisition.
Synthesis and Characterization: A Practical Overview
The synthesis of chiral α-aminoboronic acids like (R)-pyrrolidin-2-ylboronic acid requires stereocontrolled methods to ensure enantiopurity, which is critical for its biological activity. While specific, detailed protocols for the unprotected form are scarce in peer-reviewed literature, the general strategies often involve the use of chiral auxiliaries or asymmetric catalysis. A common precursor for its synthesis is the readily available amino acid, (R)-proline.
A plausible synthetic approach involves the protection of the amine group of (R)-proline, followed by the conversion of the carboxylic acid to a boronic ester, and subsequent deprotection.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of (R)-pyrrolidin-2-ylboronic acid.
Characterization Techniques
The structural integrity and purity of (R)-pyrrolidin-2-ylboronic acid are typically confirmed using a combination of analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework of the molecule. ¹¹B NMR spectroscopy is particularly useful for characterizing the boron center, with chemical shifts indicating its coordination state (trigonal planar vs. tetrahedral).[9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods are crucial for determining the enantiomeric purity of the final product, which is a critical parameter for its application in drug development.
Applications in Drug Discovery and Development
The primary application of (R)-pyrrolidin-2-ylboronic acid lies in its role as a potent and selective inhibitor of serine proteases. This has been most notably exploited in the development of inhibitors for Fibroblast Activation Protein (FAP), a promising target for cancer therapy.
Inhibition of Fibroblast Activation Protein (FAP)
FAP is a cell-surface serine protease that is overexpressed in the stromal fibroblasts of a majority of human epithelial cancers, while having limited expression in healthy tissues.[6] This differential expression makes FAP an attractive target for both cancer imaging and therapy.
(R)-pyrrolidin-2-ylboronic acid serves as the "warhead" in many FAP inhibitors. The boronic acid moiety forms a reversible covalent bond with the catalytic serine residue in the active site of FAP, leading to potent inhibition. The (R)-stereochemistry of the pyrrolidine ring is crucial for optimal binding and selectivity.
Several FAP inhibitors incorporating the (R)-pyrrolidin-2-ylboronic acid scaffold have been developed and are in various stages of preclinical and clinical evaluation. These inhibitors are often conjugated to chelating agents to allow for radiolabeling with isotopes like Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging of FAP-expressing tumors.[6][12]
Mechanism of FAP Inhibition
Caption: Simplified mechanism of FAP inhibition by a (R)-pyrrolidin-2-ylboronic acid-based inhibitor.
Experimental Protocols: A Foundational Guide
Due to the proprietary nature of many specific synthetic procedures, this section provides a generalized, foundational protocol for the key steps in utilizing (R)-pyrrolidin-2-ylboronic acid in the synthesis of a peptide-based FAP inhibitor. Researchers must adapt and optimize these procedures based on their specific target molecule and available resources.
Protocol 1: Peptide Coupling to (R)-pyrrolidin-2-ylboronic acid
This protocol outlines the coupling of a protected amino acid or peptide to the secondary amine of (R)-pyrrolidin-2-ylboronic acid.
Materials:
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(R)-pyrrolidin-2-ylboronic acid hydrochloride
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N-protected amino acid or peptide with a carboxylic acid terminus
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Organic base (e.g., DIEA, NMM)
-
Anhydrous polar aprotic solvent (e.g., DMF, DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid or peptide in the anhydrous solvent.
-
Activation: Add the peptide coupling reagent to the solution and stir for 5-10 minutes at room temperature to activate the carboxylic acid.
-
Addition of Boronic Acid: In a separate flask, dissolve (R)-pyrrolidin-2-ylboronic acid hydrochloride in the anhydrous solvent and add the organic base to neutralize the hydrochloride salt.
-
Coupling Reaction: Slowly add the solution of the activated amino acid/peptide to the (R)-pyrrolidin-2-ylboronic acid solution.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). The reaction is typically stirred at room temperature for several hours to overnight.
-
Work-up and Purification: Upon completion, quench the reaction and perform an appropriate aqueous work-up. The crude product is then purified by column chromatography or preparative HPLC.
Causality behind Experimental Choices:
-
Inert Atmosphere: Boronic acids can be sensitive to oxidation and moisture, hence the need for an inert atmosphere and anhydrous solvents.
-
Peptide Coupling Reagents: Reagents like HATU and HBTU are used to form a highly reactive activated ester from the carboxylic acid, facilitating efficient amide bond formation with the secondary amine of the pyrrolidine ring.
-
Organic Base: An organic base is crucial to neutralize the hydrochloride salt of the starting material and to scavenge the acidic byproducts of the coupling reaction, driving the equilibrium towards product formation.
Conclusion
(R)-pyrrolidin-2-ylboronic acid stands as a testament to the power of chiral building blocks in advancing medicinal chemistry. Its unique physicochemical properties, particularly its ability to act as a potent and selective serine protease inhibitor, have cemented its importance in the development of next-generation diagnostics and therapeutics for cancer. While challenges remain in the synthesis and handling of this specialized reagent, the potential rewards in drug discovery continue to drive innovation in its application. This guide serves as a foundational resource for researchers embarking on the exciting journey of harnessing the potential of (R)-pyrrolidin-2-ylboronic acid.
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